molecular formula C21H28O5 B195564 Aldosterone CAS No. 52-39-1

Aldosterone

Cat. No.: B195564
CAS No.: 52-39-1
M. Wt: 360.4 g/mol
InChI Key: PQSUYGKTWSAVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aldosterone, a hormone secreted by the adrenal cortex, primarily targets the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .

Mode of Action

This compound interacts with its targets through two main actions :

Biochemical Pathways

This compound affects several biochemical pathways. It is part of the renin–angiotensin–this compound system . It also acts on specific G-protein-coupled receptors (AT1 receptors) which cause phospholipase C to stimulate intracellular production of inositol 1,4,5-trisphosphate (IP 3) and 1,2-diacylglycerol (DAG), which then activate protein kinase C (PKC) .

Result of Action

The primary result of this compound’s action is the increase in the retention of sodium and water, and the increase in the excretion of potassium by the kidneys . This leads to an increase in blood volume and blood pressure . This compound also helps maintain the blood’s pH (acid-base balance) and electrolyte levels .

Action Environment

This compound’s action can be influenced by various environmental factors. For instance, drugs that interfere with the secretion or action of this compound, like lisinopril, can lower blood pressure by blocking the angiotensin-converting enzyme (ACE), leading to lower this compound secretion . The net effect of these drugs is to reduce sodium and water retention but increase the retention of potassium .

Biochemical Analysis

Biochemical Properties

Aldosterone interacts with various enzymes and proteins to exert its effects. It primarily acts on the mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron . It influences the reabsorption of sodium and excretion of potassium (from and into the tubular fluids, respectively) of the kidney . This compound also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound activates PI3K–AKT and MAPK via the mineralocorticoid receptor and transactivation of EGFR, which leads to mesangial cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium and activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the proportion of hypokalemia and plasma this compound concentration decreased over time in patients with primary aldosteronism .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a double-transgenic rat model, this compound dose-dependently blocked increases in this compound, prevented development of cardiac and renal functional abnormalities independent of blood pressure changes, and prolonged survival .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the body from corticosterone, a steroid derived from cholesterol . The production of this compound in the zona glomerulosa of the adrenal cortex is regulated by the renin-angiotensin system .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It acts by binding to and activating a receptor in the cytoplasm of renal tubular cells . It also influences the reabsorption of sodium and excretion of potassium of the kidney, thereby indirectly influencing water retention or loss, blood pressure, and blood volume .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, immunofluorescence confocal microscopy allowed for the precise anatomical localization of this compound with its processing enzyme CYP11B2 predominantly within the intracardiac ganglia of rat atria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aldosterone can be synthesized through a series of chemical reactions starting from cholesterol. The key steps involve the conversion of cholesterol to pregnenolone, followed by several hydroxylation and oxidation reactions to form this compound . The process requires specific enzymes such as cholesterol side-chain cleavage enzyme and this compound synthase .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods to produce the necessary enzymes and substrates. The process is optimized to ensure high yield and purity of the hormone .

Biological Activity

Aldosterone, a steroid hormone produced by the adrenal cortex, plays a pivotal role in regulating electrolyte balance, blood pressure, and fluid homeostasis. Its biological activity is primarily mediated through mineralocorticoid receptors (MR) in various target tissues, including the kidneys, heart, and blood vessels. This article explores the mechanisms of action, effects on various physiological systems, and clinical implications of this compound.

1. Biosynthesis and Regulation

Biosynthesis Pathway
this compound is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex. The process involves several enzymatic steps facilitated by proteins such as steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes (CYP11B2) . The synthesis is stimulated by angiotensin II (Ang II) and adrenocorticotropic hormone (ACTH), which act through specific signaling pathways to enhance this compound production .

Regulatory Mechanisms
The secretion of this compound is tightly regulated by the renin-angiotensin-aldosterone system (RAAS). Ang II stimulates this compound release rapidly, while ACTH influences its synthesis over a longer duration. Additionally, potassium levels also play a crucial role; hyperkalemia directly stimulates this compound secretion .

This compound exerts its effects primarily through genomic and non-genomic pathways:

Genomic Actions
Upon binding to MR in target cells, this compound translocates to the nucleus, where it regulates gene expression related to sodium and potassium transport. Key proteins induced by this compound include:

  • Epithelial Sodium Channels (ENaC) : Increase sodium reabsorption in the renal collecting ducts.
  • Na+/K+ ATPase : Enhances potassium secretion and sodium reabsorption in renal tubules .

Non-Genomic Actions
Recent studies have highlighted rapid non-genomic actions of this compound affecting vascular smooth muscle cells and cardiomyocytes. These effects include modulation of intracellular calcium levels and activation of signaling pathways that influence vascular tone and cardiac function .

3. Physiological Effects

This compound's primary physiological effects include:

  • Regulation of Blood Pressure : By promoting sodium retention and potassium excretion, this compound increases blood volume and consequently blood pressure.
  • Electrolyte Balance : It maintains sodium homeostasis while facilitating potassium excretion.
  • Impact on Cardiovascular Health : Chronic elevation of this compound is associated with cardiovascular remodeling, hypertension, and increased risk of heart failure .

4. Clinical Implications

Primary Aldosteronism (Conn's Syndrome)
Primary hyperaldosteronism is characterized by excessive secretion of this compound, leading to hypertension and hypokalemia. Case studies have shown that patients with this condition often present with significant cardiovascular complications . Diagnosis typically involves measuring plasma this compound concentration (PAC) and plasma renin activity (PRA), with an elevated this compound-to-renin ratio indicating autonomous this compound production .

Parameter Normal Range Primary Aldosteronism
Plasma this compound4-30 ng/dL>30 ng/dL
Plasma Renin Activity0.5-2.0 ng/mL/hLow (<0.5 ng/mL/h)
This compound/Renin Ratio<20>25

Case Studies
Several case reports illustrate the severe implications of untreated primary hyperaldosteronism:

  • A young male presented with secondary hypertension leading to end-stage kidney disease due to high this compound levels .
  • Another case involved bilateral adrenal adenomas diagnosed via imaging techniques after abnormal hormonal profiles were established .

5. Research Findings

Recent research has delved into the molecular mechanisms underlying this compound's actions:

  • Studies have demonstrated that this compound can induce oxidative stress in cardiac tissues, contributing to hypertensive heart disease .
  • Genetic studies have identified mutations associated with familial hyperaldosteronism, providing insights into the hereditary aspects of this condition .

Properties

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUYGKTWSAVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-39-1
Record name Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldosterone
Reactant of Route 2
Aldosterone
Reactant of Route 3
Aldosterone
Reactant of Route 4
Aldosterone
Reactant of Route 5
Aldosterone
Reactant of Route 6
Aldosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.